molecular formula C17H20F2N2 B1392527 N,N'-Bis(4-fluorobenzyl)propane-1,3-diamine CAS No. 1242902-13-1

N,N'-Bis(4-fluorobenzyl)propane-1,3-diamine

Cat. No. B1392527
M. Wt: 290.35 g/mol
InChI Key: YIZHYPMWWQDQDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-Bis(4-fluorobenzyl)propane-1,3-diamine (FBPDA) is an organofluorine compound that has been studied for its potential applications in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. It is a colorless liquid with a low melting point and a low vapor pressure, making it a useful reagent in organic synthesis. FBPDA has also been studied for its potential as a catalyst in organic reactions, as well as its potential applications in the synthesis of various heterocyclic compounds.

Scientific Research Applications

Structural Characterization and Molecular Interactions

  • Crystallographic Characterization: N,N'-Bis(2-methoxybenzylidene) adducts of ethane-1,2-diamine, propane-1,3-diamine, and butane-1,4-diamine, including derivatives similar to N,N'-Bis(4-fluorobenzyl)propane-1,3-diamine, have been isolated and crystallographically characterized. These studies provide insights into the molecular structure and interactions of such compounds, contributing to an understanding of their potential applications (Reglinski, Taylor, & Kennedy, 2004).

DNA Binding and Biological Activities

  • Fluorogenic DNA Binding: Compounds like N(1),N(3)-Bis(4-amidinophenyl)propane-1,3-diamine (BAPPA) are fluorogenic derivatives that show increased emission fluorescence when bound to specific DNA sites, highlighting the potential of similar compounds, including N,N'-Bis(4-fluorobenzyl)propane-1,3-diamine, in DNA-related applications (Vázquez et al., 2010).
  • Antimicrobial and DNA-Cleavage Activities: The synthesis of complexes with N,N'-Bis(4-fluorobenzyl)propane-1,3-diamine and their subsequent reactions have been investigated, revealing insights into their spectral properties, DNA-cleavage activities, and antimicrobial activities (Okumuş et al., 2022).

Material Science and Polymer Chemistry

  • Polyimide Synthesis: Research into polyimides derived from diamines like 1,2-bis(4-aminophenoxy)propane, which shares structural similarities with N,N'-Bis(4-fluorobenzyl)propane-1,3-diamine, provides insights into the potential use of these compounds in the development of new polymeric materials (Tjugito & Feld, 1989).

Catalysis and Chemical Reactions

  • Catalytic Studies: The application of Mn(III)-Schiff Base-Dicyanamide Complexes using derivatives of propane-1,3-diamine, such as N,N'-Bis(4-fluorobenzyl)propane-1,3-diamine, in peroxidase studies and catalysis demonstrates the potential role of these compounds in facilitating chemical reactions (Bermejo et al., 2017).

properties

IUPAC Name

N,N'-bis[(4-fluorophenyl)methyl]propane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F2N2/c18-16-6-2-14(3-7-16)12-20-10-1-11-21-13-15-4-8-17(19)9-5-15/h2-9,20-21H,1,10-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIZHYPMWWQDQDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNCCCNCC2=CC=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-Bis(4-fluorobenzyl)propane-1,3-diamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
A Okumuş, G Elmas, Z Kılıç, LY Gönder… - Phosphorus, Sulfur, and …, 2023 - Taylor & Francis
Full article: Phosphorus-nitrogen compounds. Part 67. The reactions of Mono/bis (4-fluorobenzyl)spiro(N/N)cyclotriphosphazenes with sodium(3-amino-1-propanoxide): investigation of …
Number of citations: 2 www.tandfonline.com
A Okumuş, G Elmas, A Binici, E Tunca… - New Journal of …, 2023 - pubs.rsc.org
Both starting phosphazenes, tetrachloromono- and tetrachlorobis-(4-fluorobenzyl)monospiro(N/N)cyclotriphosphazenes (1 and 2) were synthesized by the substitution reactions of …
Number of citations: 1 pubs.rsc.org

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